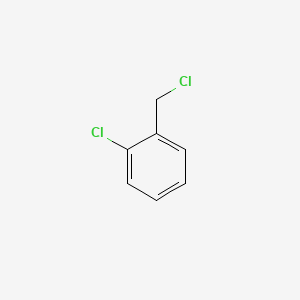
serpentine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serpentine is a versatile mineral family rich in magnesium silicate with several polymorphic phases, mainly antigorite, lizardite, and chrysotile. All of these phases share a similar chemical composition, represented by the formula magnesium silicate hydroxide (Mg3Si2O5(OH)4). The structures of this compound minerals are generally composed of octahedral layers rich in magnesium, attached to a tetrahedral silicate sheet .
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to prepare serpentine involves the hydration and metamorphic transformation of ferromagnesian minerals such as olivine and pyroxene. . The reaction can be represented as follows:
Forsterite (Mg2SiO4) + Water (H2O) → this compound (Mg3Si2O5(OH)4) + Brucite (Mg(OH)2)
Industrial Production Methods
In industrial settings, this compound can be synthesized by adding pretreated this compound to a solution of titanium oxysulfate (TiOSO4), followed by the addition of ammonium sulfate and dilute sulfuric acid. The mixture is then insulated in a water bath at 65°C for one hour, adjusted to a pH of 6 using ammoniacal liquor, aged for 12 hours, filtered, washed with ethanol, dried under vacuum, and finally calcined at 200-300°C .
Chemical Reactions Analysis
Types of Reactions
Serpentine undergoes various chemical reactions, including hydration, oxidation, and reduction. During serpentinization, water acts as the oxidizing agent, leading to the formation of this compound minerals, brucite, talc, nickel-iron alloys, and magnetite .
Common Reagents and Conditions
Hydration: Water is the primary reagent in the serpentinization process.
Oxidation: Water also serves as the oxidizing agent, reducing itself to hydrogen.
Reduction: The process produces hydrogen, methane, and hydrogen sulfide under specific conditions.
Major Products
The major products formed from these reactions include this compound minerals (antigorite, lizardite, chrysotile), brucite, talc, nickel-iron alloys, and magnetite .
Scientific Research Applications
Serpentine has a wide range of scientific research applications:
Medicine: Investigated for its potential use in drug delivery systems and as a biomaterial for implants.
Mechanism of Action
The mechanism of action of serpentine in various applications involves its unique physicochemical properties. For example, in lubrication, this compound minerals act as antiwear and antifriction agents by forming a tribopolymer coating on friction surfaces, which reduces wear and improves lubrication . In catalysis, this compound-supported titanium dioxide photocatalysts enhance the degradation of organic pollutants in waste water .
Comparison with Similar Compounds
Serpentine is often compared with other silicate minerals such as talc and pyrophyllite. While talc and pyrophyllite share similar chemical compositions, this compound’s unique layered structure and polymorphic phases (antigorite, lizardite, chrysotile) distinguish it from these minerals . Additionally, this compound’s ability to form a tribopolymer coating in lubrication applications sets it apart from other silicate minerals .
Similar Compounds
- Talc (Mg3Si4O10(OH)2)
- Pyrophyllite (Al2Si4O10(OH)2)
- Brucite (Mg(OH)2)
- Magnetite (Fe3O4)
This compound’s unique properties and diverse applications make it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
14567-83-0 |
|---|---|
Molecular Formula |
C21H20N2O3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








